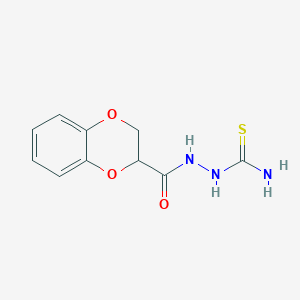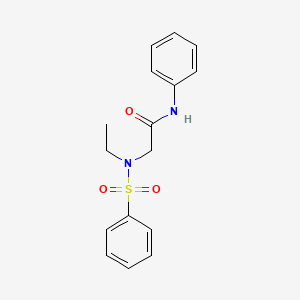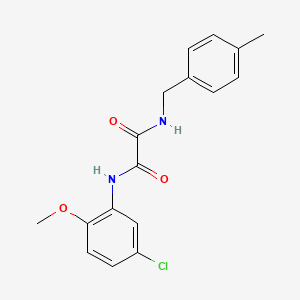
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate, also known as NIPG, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of glycine derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate is not fully understood. However, it has been proposed that this compound acts as a metal chelator, binding to metal ions and preventing them from participating in oxidative reactions. This compound has also been shown to have free radical scavenging activity, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as cyclooxygenase-2. In addition, this compound has been shown to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate in lab experiments is its high stability and solubility in organic solvents. However, one limitation is its relatively low yield during synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for this compound, which may improve its yield and reduce the cost of production. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions, such as zinc and mercury, is an area of ongoing research.
Synthesemethoden
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate can be synthesized using the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification through column chromatography. Other methods of synthesis include the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate has been shown to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a building block for the synthesis of dendrimers and polymers. In addition, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-14-7-3-12(4-8-14)17-9-16(21)24-10-15(20)11-1-5-13(6-2-11)18(22)23/h1-8,17,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQOXXEWGZQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
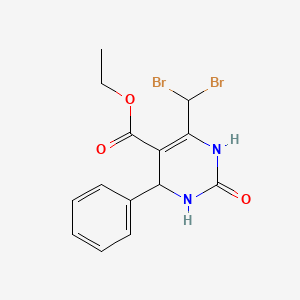
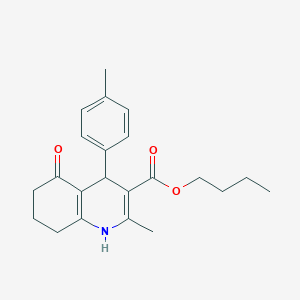
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)
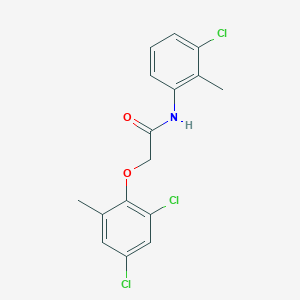
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4949919.png)
